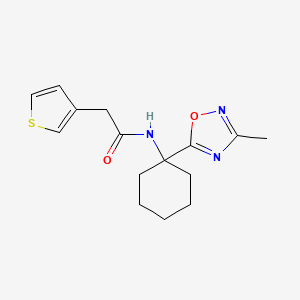
N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C15H19N3O2S and its molecular weight is 305.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity based on available literature and experimental studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C13H18N4OS
- Molecular Weight : 282.35 g/mol
- CAS Number : 1396800-37-5
This molecular structure includes a 1,2,4-oxadiazole ring and a thiophene moiety, which are known for their biological activities.
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazole, including this compound, exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may exert its anticancer effects through multiple pathways, including the inhibition of specific enzymes involved in cancer cell proliferation.
- In Vitro Studies : In cell line studies, oxadiazole derivatives have shown promising results against various cancer types. For example:
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | HEPG2 (Liver) | 1.18 ± 0.14 |
| Compound B | MCF7 (Breast) | 0.67 |
| Compound C | PC-3 (Prostate) | 0.80 |
Antimicrobial Activity
The compound's oxadiazole core is also associated with antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth effectively.
- Antibacterial Effects : Research has demonstrated that oxadiazole derivatives possess antibacterial activity against various strains of bacteria.
- Antitubercular Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported between 4–8μM .
Table 2: Summary of Antimicrobial Activity
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Compound D | Mycobacterium tuberculosis | 4–8 |
| Compound E | Staphylococcus aureus | 8–16 |
Case Studies and Experimental Findings
Several studies have highlighted the efficacy of compounds similar to this compound:
- Zhang et al. (2023) : Investigated a series of oxadiazole derivatives and reported significant cytotoxicity against multiple cancer cell lines using MTT assays.
- Dhumal et al. (2016) : Focused on the antitubercular activity of oxadiazole derivatives and found notable inhibition against Mycobacterium bovis .
Propriétés
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11-16-14(20-18-11)15(6-3-2-4-7-15)17-13(19)9-12-5-8-21-10-12/h5,8,10H,2-4,6-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGCVRCCSJISHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














